HEAT 塩酸塩

概要

説明

Heat hydrochloride (HCl), also known as heptamethylene-bis-acetonitrile hydrochloride, is an organic compound that is used as a reagent in the synthesis of various compounds. Heat HCl is a white crystalline solid that is soluble in water and has a melting point of 78°C. It is a versatile reagent that has been used in a variety of applications, including in the synthesis of pharmaceuticals, in the study of organic and inorganic compounds, and in the study of proteins. Heat HCl is also used in the preparation of polymers, dyes, and other materials.

In Vivo

Heat HCl has been used in a variety of in vivo studies, including the study of the pharmacokinetics and pharmacodynamics of drugs, the study of the metabolism and toxicity of drugs, and the study of the effects of drugs on various organs and tissues. Heat HCl has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.

In Vitro

Heat HCl has been used in a variety of in vitro studies, including the study of the biochemical and physiological effects of drugs, the study of the structure and function of proteins, and the study of the effects of drugs on cells and tissues. Heat HCl has also been used in the study of the effects of drugs on enzymes, as well as in the study of the effects of drugs on the immune system.

作用機序

Heat HCl has been shown to act as a proton donor, and is thought to interact with proteins and other molecules by forming hydrogen bonds. Heat HCl is also thought to act as a nucleophile, and can interact with other molecules by forming covalent bonds.

生物活性

Heat HCl has been shown to be an effective reagent in the synthesis of various compounds, including pharmaceuticals, polymers, dyes, and other materials. Heat HCl has also been shown to have a variety of biological activities, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth.

Biochemical and Physiological Effects

Heat HCl has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth. Heat HCl has also been shown to have an effect on the metabolism of drugs, and has been shown to be an effective reagent in the synthesis of various compounds, including pharmaceuticals, polymers, dyes, and other materials.

実験室実験の利点と制限

Heat HCl has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Heat HCl is its high solubility in water, which makes it easy to work with in a variety of laboratory experiments. Heat HCl is also a relatively inexpensive reagent, making it an attractive option for laboratory experiments. However, Heat HCl is also a relatively volatile compound, and can be hazardous to work with in certain laboratory settings.

将来の方向性

Heat HCl has a variety of applications in scientific research, and there are a number of potential future directions for this compound. One potential future direction is the use of Heat HCl in the study of the effects of drugs on the central nervous system. Another potential future direction is the use of Heat HCl in the study of the effects of drugs on the cardiovascular system. Additionally, Heat HCl could be used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of the metabolism and toxicity of drugs. Finally, Heat HCl could be used in the study of the effects of drugs on enzymes, as well as in the study of the effects of drugs on the immune system.

科学的研究の応用

抗ウイルス研究:SARS-CoV-2 の阻害

HEAT 塩酸塩は、特に COVID-19 の原因となるウイルスである SARS-CoV-2 に対する抗ウイルス特性の可能性について研究されています。 研究によると、HEAT 塩酸塩を含み得る加熱処理されたリゾチーム塩酸塩は、ウイルスを阻害する能力を高める有望な構造変化を示しています 。このアプリケーションは、進行中のウイルス性パンデミック対策において重要です。

構造生物学:タンパク質の修飾

リゾチーム塩酸塩などのタンパク質の加熱処理による構造変化は、関心の対象となっています。 HEAT 塩酸塩は、高温におけるタンパク質構造と機能の変化を研究するために使用でき、タンパク質の安定性と折り畳みメカニズムに関する貴重な洞察を提供します 。

非線形光学材料:l-シトルリン塩酸塩結晶

HEAT 塩酸塩は、非線形光学 (NLO) 材料の合成に利用されています。 たとえば、HEAT 塩酸塩から合成できる l-シトルリン塩酸塩結晶は、光子応用にとって適した、顕著な光学、熱、誘電特性を示します 。

製薬開発:α1-アドレナリン受容体拮抗薬

選択的α1-アドレナリン受容体拮抗薬として、HEAT 塩酸塩は、高血圧や心不全などの心臓血管疾患を標的とする医薬品の開発に重要な役割を果たします。 α1-アドレナリン受容体に対する特異性により、創薬と開発のための貴重なツールとなっています 。

化学反応速度論:反応安定性

溶液中の化学化合物の安定性は、製剤の重要な側面です。 HEAT 塩酸塩は、pH および濃度がさまざまな化合物の化学的安定性と反応速度論に与える影響を調査するために使用でき、製剤の最適化に役立ちます 。

抗菌研究:グラム陽性菌

HEAT 塩酸塩の抗菌活性、特にグラム陽性菌に対する抗菌活性は、研究のもう1つの分野です。 細菌の細胞壁のグリコシド結合を切断することにより、新しい抗菌剤の開発に貢献しています 。

自然免疫:防御機構

リゾチーム塩酸塩は、HEAT 塩酸塩を含む可能性があり、人間の自然免疫系の一部です。 唾液、母乳、腸粘液中の存在と抗菌作用により、人間の防御機構に関する研究の興味深い対象となっています 。

生化学分析:熱誘起修飾

HEAT 塩酸塩などの化合物における熱誘起修飾の生化学分析は、加熱が分子構造と活性にどのように影響するかを示すことができます。 この知識は、食品科学からバイオテクノロジーまで、さまざまな用途にとって重要です 。

特性

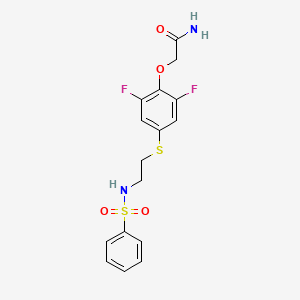

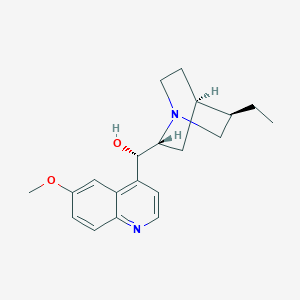

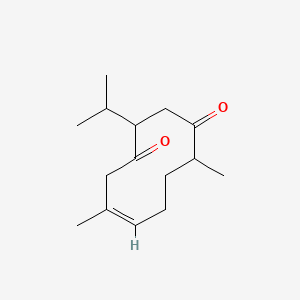

IUPAC Name |

2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZXZECZIRGUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952420 | |

| Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30007-39-7 | |

| Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[b-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

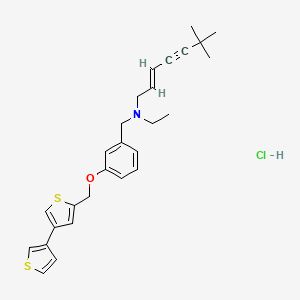

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)